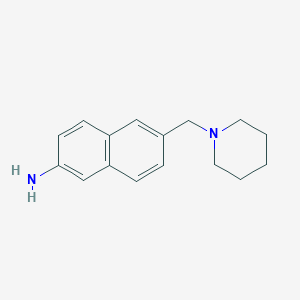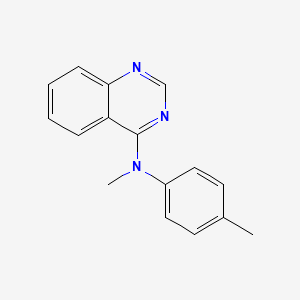
N-Methyl-N-(p-tolyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(p-tolyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 4-methylbenzylamine with quinazoline derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-methylbenzylamine reacts with the quinazoline derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
化学反应分析
Types of Reactions
N-Methyl-N-(p-tolyl)quinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methylquinazoline: A derivative with a methyl group at the 4-position.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
Uniqueness
N-Methyl-N-(p-tolyl)quinazolin-4-amine is unique due to the presence of both a 4-methyl-phenyl group and a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications .
属性
CAS 编号 |
827030-64-8 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
N-methyl-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
InChI 键 |
BKAPFJQADCYFEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
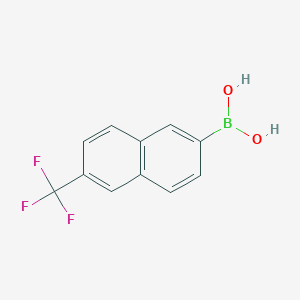
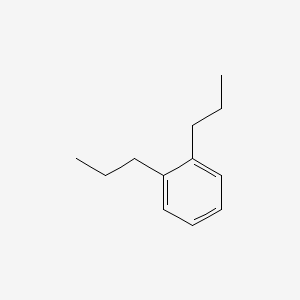
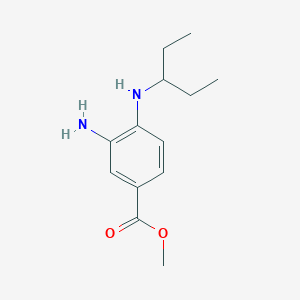
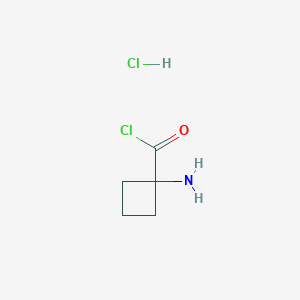
![(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B8737403.png)
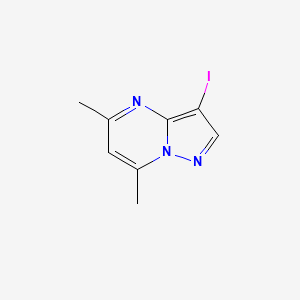
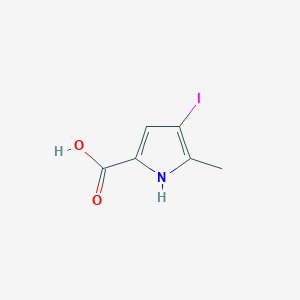
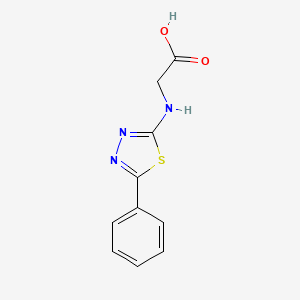
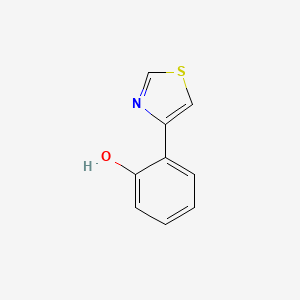
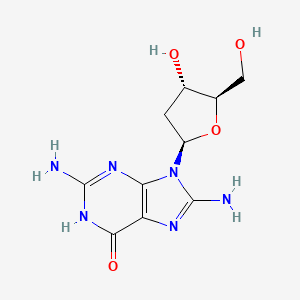
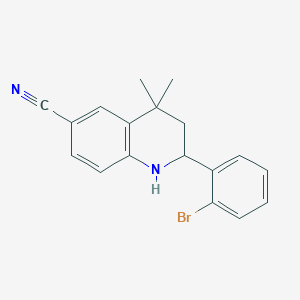
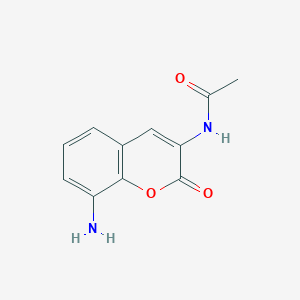
![(2r)-1-[(2-Hydroxyethyl)amino]propan-2-ol](/img/structure/B8737470.png)
